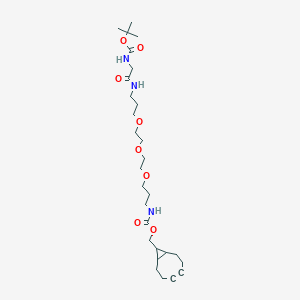
Boc-Gly-PEG3-endo-BCN
Overview
Description
Boc-Gly-PEG3-endo-BCN is a compound that combines a polyethylene glycol (PEG) spacer with a bicyclo[6.1.0]nonyne (BCN) group and a Boc-protected glycine residue. This compound is primarily used in click chemistry, a class of biocompatible reactions that are highly efficient and specific. The hydrophilic PEG spacer increases solubility in aqueous media, while the BCN group is reactive with azide-tagged molecules .
Mechanism of Action
Target of Action
Boc-Gly-PEG3-endo-BCN is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its main targets are proteins tagged with azide groups, facilitating the formation of stable conjugates through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Mode of Action
The compound contains a BCN (bicyclo[6.1.0]nonyne) group that reacts with azide-tagged molecules via SPAAC. This reaction is bioorthogonal, meaning it occurs specifically and efficiently in biological environments without interfering with native biochemical processes. The PEG (polyethylene glycol) spacer enhances solubility and biocompatibility, ensuring efficient delivery and interaction with target proteins .
Biochemical Pathways
this compound is involved in pathways related to protein degradation and drug delivery. In PROTACs, it links a target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process modulates protein levels within cells, affecting various downstream signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are influenced by its PEGylation, which enhances solubility and stability in aqueous environments. This modification improves bioavailability and reduces immunogenicity. The compound is designed for research purposes, and detailed pharmacokinetic data may vary depending on the specific PROTAC or ADC it is used in .
Result of Action
At the molecular level, this compound facilitates the formation of stable conjugates between proteins and therapeutic agents. This leads to targeted protein degradation or drug delivery, resulting in the modulation of cellular processes such as signal transduction, cell cycle regulation, and apoptosis. These effects are crucial for therapeutic applications in cancer and other diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound. The PEG spacer helps maintain solubility and stability under physiological conditions, but extreme pH or temperature variations may affect its performance. Additionally, the presence of competing reactive groups in the biological environment can impact the efficiency of SPAAC reactions .
Biochemical Analysis
Biochemical Properties
Boc-Gly-PEG3-endo-BCN is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows this compound to bind with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .
Cellular Effects
As a PROTAC linker, it is likely to influence cell function by targeting specific proteins for degradation . This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the degradation of target proteins, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
As a PROTAC linker, it is expected to exhibit stability suitable for the synthesis and function of PROTAC molecules .
Dosage Effects in Animal Models
As a component of PROTAC molecules, its effects would likely depend on the specific target proteins and the overall design of the PROTAC .
Metabolic Pathways
As a PROTAC linker, it may interact with various enzymes or cofactors during the degradation of target proteins .
Transport and Distribution
As a component of PROTAC molecules, its distribution would likely be influenced by the specific target proteins and the overall design of the PROTAC .
Subcellular Localization
As a component of PROTAC molecules, its localization would likely be influenced by the specific target proteins and the overall design of the PROTAC .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-PEG3-endo-BCN typically involves the following steps:
Protection of Glycine: Glycine is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions.
PEGylation: The protected glycine is then linked to a PEG3 (triethylene glycol) spacer.
Introduction of BCN Group: The BCN group is introduced to the PEGylated glycine through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Purification: The compound is purified using techniques such as chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions
Reagents: Azide-tagged molecules are the primary reagents used in reactions with this compound.
Conditions: These reactions are typically carried out in aqueous media at room temperature, making them highly biocompatible.
Major Products
The major products formed from these reactions are stable triazole linkages, which are used in various bioconjugation applications .
Scientific Research Applications
Boc-Gly-PEG3-endo-BCN has a wide range of scientific research applications:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in bioconjugation to label biomolecules with fluorescent probes or other tags.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.
Industry: Applied in the synthesis of polyethylene glycol (PEG)-based PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
Comparison with Similar Compounds
Similar Compounds
Gly-PEG3-endo-BCN: Similar to Boc-Gly-PEG3-endo-BCN but without the Boc protection.
endo-BCN-PEG3-Gly: Another similar compound featuring a BCN group, a PEG3 linker, and a glycine residue.
Uniqueness
This compound is unique due to its Boc protection, which prevents unwanted reactions during synthesis. The hydrophilic PEG spacer increases solubility in aqueous media, and the BCN group is highly reactive with azide-tagged molecules, making it highly versatile for various applications .
Properties
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-[3-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47N3O8/c1-28(2,3)39-27(34)31-20-25(32)29-12-8-14-35-16-18-37-19-17-36-15-9-13-30-26(33)38-21-24-22-10-6-4-5-7-11-23(22)24/h22-24H,6-21H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXNLNQWLORDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)OCC1C2C1CCC#CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


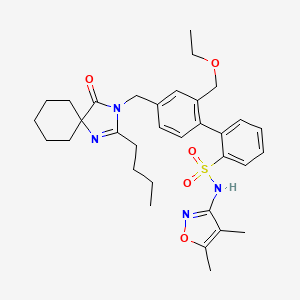
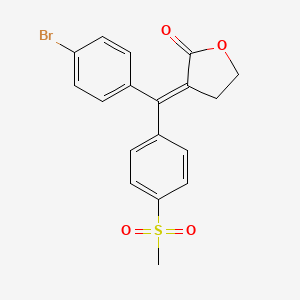
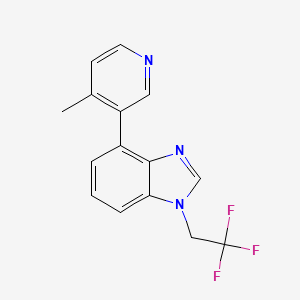
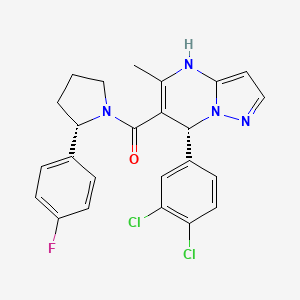

![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)
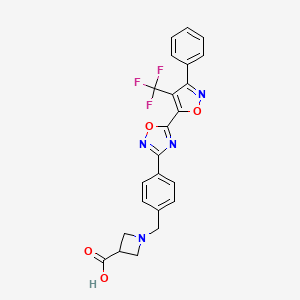
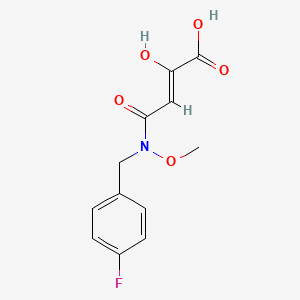
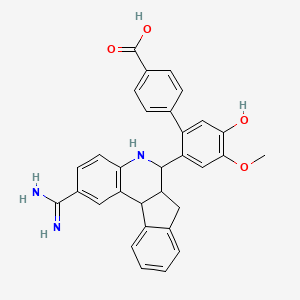
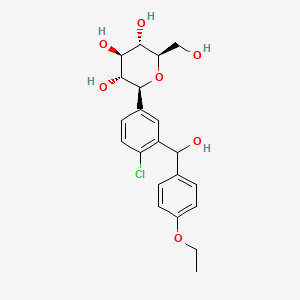
![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)
